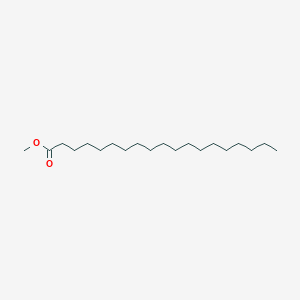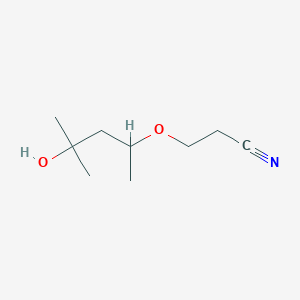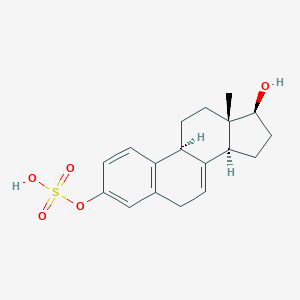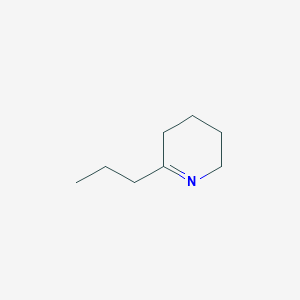
γ-圆锥素
描述
Gamma-Coniceine is a tetrahydropyridine . It is an alkaline liquid with a mousy odor . It is easily reduced to dl-coniine . It is found in the seeds of Conium maculatum L., Umbelliferae .
Synthesis Analysis
The synthesis of gamma-Coniceine involves a transamination reaction that incorporates nitrogen from l-alanine and non-enzymatic cyclization leads to γ-coniceine . This is the first hemlock alkaloid in the pathway . The N-atom is specifically donated from an amino acid source through a transamination reaction using an appropriate ketone or aldehyde .Molecular Structure Analysis
The molecular structure of gamma-Coniceine is C8H15N . The molecular weight is 125.21 . The structure determines the teratogenicity (chronic toxicity) of C. maculatum alkaloids .Chemical Reactions Analysis
The biosynthesis of gamma-Coniceine contains as its penultimate step the non-enzymatic cyclisation of 5-oxooctylamine to γ-coniceine . This is a Schiff base differing from coniine only by its carbon-nitrogen double bond in the ring .Physical And Chemical Properties Analysis
Gamma-Coniceine has a boiling point of 171°C . It is slightly soluble in water, but freely soluble in ethanol, chloroform, and ether . The density is 0.8753 at 15°C . The refractive index is 1.4661 at 16°C .科学研究应用
Neurological Research
Gamma-Coniceine is a nicotinic acetylcholine receptor antagonist . This property makes it valuable for neurological research, particularly in the study of neurodegenerative diseases and neurotoxicity. By inhibiting these receptors, researchers can better understand the role of acetylcholine in the nervous system and how its disruption leads to various neurological symptoms.
Pharmacological Studies
The compound’s interaction with nicotinic receptors also opens avenues for pharmacological studies . It can be used to develop drugs that modulate these receptors, which could be beneficial in treating conditions like Alzheimer’s disease, where cholinergic systems are compromised.
Toxicology
Due to its toxic nature, gamma-Coniceine serves as a model compound in toxicological studies . It helps in understanding the mechanisms of toxicity and the body’s response to toxic substances, which is crucial for developing antidotes and safety protocols against poisoning.
Pain Management
There has been renewed interest in gamma-Coniceine’s medical uses, particularly for pain relief without an addictive side effect . This aspect is being explored to create safer analgesics that do not lead to dependency, addressing a significant issue in current pain management practices.
Synthetic Chemistry
Gamma-Coniceine is a polyketide-derived alkaloid, and its synthesis involves interesting chemical reactions, such as transamination and non-enzymatic cyclization . These processes are studied in synthetic chemistry for the development of new synthetic methods and the production of complex organic compounds.
Cancer Research
Tetrahydropyridines, the class of compounds to which gamma-Coniceine belongs, have sparked interest due to their potential anti-inflammatory and anticancer properties . Research in this field focuses on the synthesis of THP derivatives and studying their structure-activity relationship to develop new anticancer agents.
作用机制
Target of Action
Gamma-Coniceine, also known as 6-Propyl-2,3,4,5-tetrahydropyridine, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast synaptic transmission in the central and peripheral nervous system .
Mode of Action
Gamma-Coniceine acts as an antagonist to the nicotinic acetylcholine receptors This inhibition of the nervous system can lead to severe consequences, including suffocation in mammals .
Biochemical Pathways
The biosynthesis of Gamma-Coniceine commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, and non-enzymatic cyclization leads to Gamma-Coniceine, the first hemlock alkaloid in the pathway . Ultimately, reduction of Gamma-Coniceine to coniine is facilitated by NADPH-dependent Gamma-Coniceine reductase .
Result of Action
The primary result of Gamma-Coniceine’s action is the inhibition of the nervous system, which can lead to suffocation in mammals . This is due to its antagonistic effect on the nicotinic acetylcholine receptors, which play a crucial role in transmitting signals in the nervous system .
Action Environment
The synthesis of Gamma-Coniceine in plants like poison hemlock (Conium maculatum) can vary greatly under different environmental conditions and between varieties . Variations were even found between 2- or 4-hour periods of a day and between days . .
安全和危害
未来方向
There is a significant amount of research being conducted on gamma-Coniceine and other alkaloids derived by amination reactions . These studies are aimed at understanding the biosynthesis, isolation, and biological activities of these alkaloids . The information accumulated so far with regard to the isolation of alkaloids from a variety of plant species and their subsequent characterization by the help of the latest analytical techniques is enormous .
属性
IUPAC Name |
6-propyl-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSOVRNZJIENNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166872 | |
| Record name | gamma-Coniceine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Coniceine | |
CAS RN |
1604-01-9 | |
| Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Coniceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Coniceine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-CONICEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







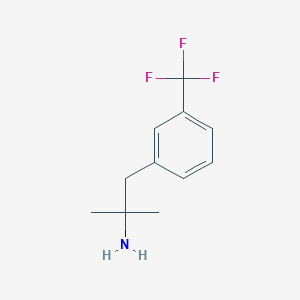

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
